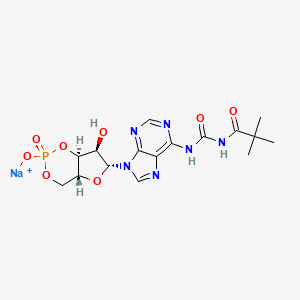
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Mono-tert-butylcarbamoyladenosine-3’,5’-cyclic monophosphate (N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate) is an analogue of the parent second messenger cyclic adenosine monophosphate (cAMP). In this compound, the amino group in position 6 of the nucleobase is replaced by the lipophilic tert-butylcarbamoyl moiety . This modification makes this compound a valuable tool for specific activation of protein kinase A type II (cAK II) due to its high lipophilicity and good membrane permeability .
Vorbereitungsmethoden
The synthesis of N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate involves the modification of the parent compound cyclic adenosine monophosphate. The amino group at position 6 of the nucleobase is replaced by a tert-butylcarbamoyl group. This synthetic route ensures high lipophilicity and good membrane permeability while maintaining solubility in aqueous solvents . Industrial production methods typically involve crystallization or lyophilization of the sodium salt form of this compound .
Analyse Chemischer Reaktionen
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate is widely used in scientific research due to its ability to specifically activate protein kinase A type II (cAK II). Its applications include:
Chemistry: Used as a tool for studying the activation of protein kinase A and its effects on various biochemical pathways.
Biology: Employed in cell signaling studies to understand the role of cAMP in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where cAMP signaling is disrupted.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate exerts its effects by specifically activating protein kinase A type II (cAK II). This activation occurs due to the high affinity of this compound for the A site of the type II isozyme. The increased metabolic stability of this compound avoids potential side effects through active metabolites . The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in various cellular processes .
Vergleich Mit ähnlichen Verbindungen
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate is unique due to its high lipophilicity and good membrane permeability, which make it a valuable tool for specific activation of protein kinase A type II. Similar compounds include:
Sp-5,6-DCl-cBIMPS: Another selective activator of protein kinase A type II.
8-Br-cAMP: A brominated analogue of cAMP with similar properties.
N6-Benzoyladenosine-3’,5’-cyclic monophosphate: Another analogue of cAMP with modifications at the nucleobase.
These compounds share similar properties but differ in their specific modifications and applications.
Eigenschaften
CAS-Nummer |
84433-46-5 |
|---|---|
Molekularformel |
C16H20N6NaO8P |
Molekulargewicht |
478.334 |
IUPAC-Name |
sodium;N-[[9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]carbamoyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H21N6O8P.Na/c1-16(2,3)14(24)21-15(25)20-11-8-12(18-5-17-11)22(6-19-8)13-9(23)10-7(29-13)4-28-31(26,27)30-10;/h5-7,9-10,13,23H,4H2,1-3H3,(H,26,27)(H2,17,18,20,21,24,25);/q;+1/p-1/t7-,9-,10-,13-;/m1./s1 |
InChI-Schlüssel |
SYALKZGTCNXSKX-AZUPYXJKSA-M |
SMILES |
CC(C)(C)C(=O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Synonyme |
N6-tert-Butylcarbamoyladenosine-3/',5/'-cyclic monophosphate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















